molecular formula C12H23NO4 B12682139 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate CAS No. 94201-47-5

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate

Cat. No.: B12682139
CAS No.: 94201-47-5
M. Wt: 245.32 g/mol
InChI Key: YLKWAHLUPYJYQF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate is an organic compound with the molecular formula C12H23NO4. This compound is characterized by the presence of a dimethylamino group, a vinyloxy group, and an isobutyrate ester. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate typically involves the reaction of 2-(dimethylamino)ethanol with 3-(2-(vinyloxy)ethoxy)isobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The raw materials are fed into the reactor, and the reaction is monitored to ensure complete conversion. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The vinyloxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted products where the vinyloxy group is replaced by the nucleophile.

Scientific Research Applications

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyloxy group can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the vinyloxy and isobutyrate ester groups.

    2-(2-(Vinyloxy)ethoxy)ethanol: Contains the vinyloxy group but lacks the dimethylamino and isobutyrate ester groups.

    2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)propanoate: Similar structure but with a propanoate ester instead of an isobutyrate ester.

Uniqueness

2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate is unique due to the combination of its functional groups, which provide distinct reactivity and applications. The presence of both the dimethylamino and vinyloxy groups allows for versatile chemical reactions and interactions, making it valuable in various fields of research and industry.

Properties

CAS No.

94201-47-5

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-(2-ethenoxyethoxy)-2-methylpropanoate

InChI

InChI=1S/C12H23NO4/c1-5-15-8-9-16-10-11(2)12(14)17-7-6-13(3)4/h5,11H,1,6-10H2,2-4H3

InChI Key

YLKWAHLUPYJYQF-UHFFFAOYSA-N

Canonical SMILES

CC(COCCOC=C)C(=O)OCCN(C)C

Origin of Product

United States

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